molecular formula C6H12ClN3O3 B1142246 DL-Histidine monohydrochloride monohydrate CAS No. 123333-71-1

DL-Histidine monohydrochloride monohydrate

Cat. No.: B1142246
CAS No.: 123333-71-1
M. Wt: 209.63
InChI Key:
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Biochemical Analysis

Biochemical Properties

L-Histidine monohydrochloride is involved in one-carbon unit metabolism and is associated with protein methylation . It is a part of hemoglobin structure and function . L-Histidine monohydrochloride is also a component of dipeptides with antioxidative properties .

Cellular Effects

L-Histidine monohydrochloride has several effects on various types of cells and cellular processes. It influences cell function by regulating inflammation, gastric acid secretion, and allergic responses . It also plays a role in the synthesis of carnosine, a dipeptide found in high concentrations in skeletal muscles and the brain .

Molecular Mechanism

L-Histidine monohydrochloride exerts its effects at the molecular level through various mechanisms. It serves as a precursor for the formation of histamine, which is associated with allergic responses . It is also involved in the biosynthesis of proteins .

Temporal Effects in Laboratory Settings

It is known that L-Histidine monohydrochloride is used in cell culture media formulations used in biomanufacturing .

Dosage Effects in Animal Models

The effects of L-Histidine monohydrochloride vary with different dosages in animal models. It is considered safe for the target species when used to supplement the diet in appropriate amounts .

Metabolic Pathways

L-Histidine monohydrochloride is involved in the one-carbon unit metabolism . It interacts with enzymes and cofactors in this pathway, and it may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is used in cell culture media formulations, suggesting it can be transported and distributed within cells .

Subcellular Localization

It is known that L-Histidine monohydrochloride is used in cell culture media formulations, suggesting it can localize within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Histidine monohydrochloride monohydrate can be synthesized through the reaction of histidine with hydrochloric acid. The reaction typically involves dissolving histidine in water, followed by the addition of hydrochloric acid to form the monohydrochloride salt. The solution is then evaporated to obtain the crystalline monohydrate form .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is carried out in controlled environments to ensure the purity and quality of the final product. The compound is often produced in temperature and humidity-controlled suites to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: DL-Histidine monohydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Comparison with Similar Compounds

  • L-Histidine monohydrochloride monohydrate
  • D-Histidine
  • L-Histidine
  • DL-Histidine

Comparison: DL-Histidine monohydrochloride monohydrate is unique due to its mixed isomer composition, which includes both D- and L-histidine. This makes it suitable for evaluating the efficiency of amino acid chiral ligand exchange media and systems . In contrast, L-Histidine monohydrochloride monohydrate and D-Histidine are single isomers and may have different applications and properties .

Properties

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXXUDSWGMGYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924465
Record name DL-Histidine, monohydrochloride, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7048-02-4, 123333-71-1, 645-35-2
Record name L-Histidine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Histidine, monohydrochloride, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-histidine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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